molecular formula C13H13NO4 B1610741 2-O-ethyl 4-O-methyl 1H-indole-2,4-dicarboxylate CAS No. 473883-20-4

2-O-ethyl 4-O-methyl 1H-indole-2,4-dicarboxylate

Cat. No.: B1610741
CAS No.: 473883-20-4
M. Wt: 247.25 g/mol
InChI Key: FQDHGBXAWBUTQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-O-ethyl 4-O-methyl 1H-indole-2,4-dicarboxylate is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives often involves the construction of the indole ring system through various methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . Another method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce various substituents onto the indole ring .

Industrial Production Methods: Industrial production of indole derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the specific derivative being produced and the desired properties of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-O-ethyl 4-O-methyl 1H-indole-2,4-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-O-ethyl 4-O-methyl 1H-indole-2,4-dicarboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of indole-2,4-dicarboxylic acid 2-ethyl 4-methyl ester involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various biological receptors, enzymes, and proteins, leading to a range of biological effects. For example, indole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Uniqueness: 2-O-ethyl 4-O-methyl 1H-indole-2,4-dicarboxylate is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other indole derivatives .

Properties

CAS No.

473883-20-4

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

2-O-ethyl 4-O-methyl 1H-indole-2,4-dicarboxylate

InChI

InChI=1S/C13H13NO4/c1-3-18-13(16)11-7-9-8(12(15)17-2)5-4-6-10(9)14-11/h4-7,14H,3H2,1-2H3

InChI Key

FQDHGBXAWBUTQW-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC2=C(C=CC=C2N1)C(=O)OC

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC=C2N1)C(=O)OC

Origin of Product

United States

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